![molecular formula C7H14FNO4S B13536767 tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is a chemical compound with the molecular formula C8H16FNO4S. It is known for its unique structure, which includes a tert-butyl group, a fluorosulfonyl group, and a carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is used in various scientific research applications, including:
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate involves its reactivity with nucleophiles. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-butylN-[2-(fluorosulfonyl)phenyl]carbamate: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.
tert-butylN-[2-(fluorosulfonyl)methyl]carbamate: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and uses.
tert-butylN-[2-(fluorosulfonyl)propyl]carbamate: This compound has a propyl group instead of an ethyl group, resulting in variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.
Eigenschaften
Molekularformel |
C7H14FNO4S |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-(2-fluorosulfonylethyl)carbamate |
InChI |
InChI=1S/C7H14FNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
MSOZIBCBJCVHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






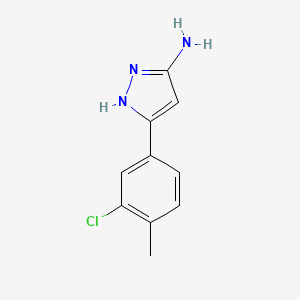

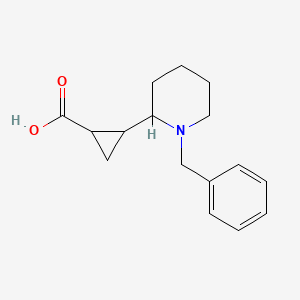

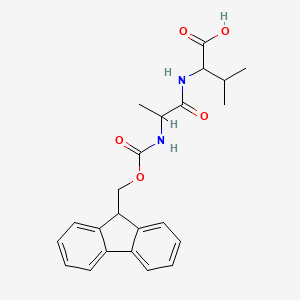

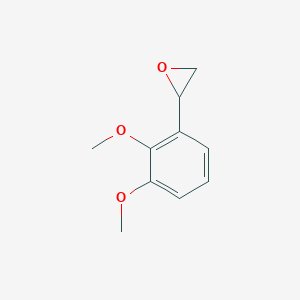
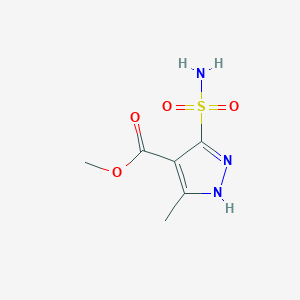
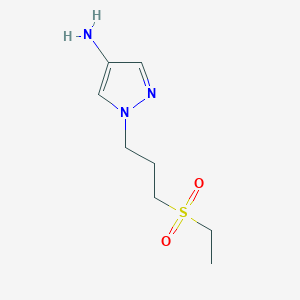
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
